molecular formula C15H26N2O B13338260 2-Cyclohexyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine

2-Cyclohexyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine

Cat. No.: B13338260
M. Wt: 250.38 g/mol
InChI Key: JQCPGEYXKFCJNH-LSLKUGRBSA-N
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Description

2-Cyclohexyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine is a compound with a unique structure that combines a cyclohexyl group and a pyrrolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine typically involves the reaction of cyclohexylamine with a pyrrolidine derivative. One common method is the condensation of cyclohexylamine with pyrrolidine-2-carboxylic acid under dehydrating conditions to form the desired product . The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Scientific Research Applications

2-Cyclohexyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclohexyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine is unique due to its specific combination of a cyclohexyl group and a pyrrolidine ring, which imparts distinct chemical and biological properties. Its stereochemistry and functional groups make it a versatile compound for various applications .

Properties

Molecular Formula

C15H26N2O

Molecular Weight

250.38 g/mol

IUPAC Name

(2-cyclohexylpyrrolidin-1-yl)-[(2S)-pyrrolidin-2-yl]methanone

InChI

InChI=1S/C15H26N2O/c18-15(13-8-4-10-16-13)17-11-5-9-14(17)12-6-2-1-3-7-12/h12-14,16H,1-11H2/t13-,14?/m0/s1

InChI Key

JQCPGEYXKFCJNH-LSLKUGRBSA-N

Isomeric SMILES

C1CCC(CC1)C2CCCN2C(=O)[C@@H]3CCCN3

Canonical SMILES

C1CCC(CC1)C2CCCN2C(=O)C3CCCN3

Origin of Product

United States

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